2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-17-18-15(23-9)16-14(20)8-11-7-13(22-19-11)10-3-5-12(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUOXOZLPPEWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the formation of the oxazole and thiadiazole rings followed by their coupling. One common method includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The oxazole and thiadiazole rings can be reduced under specific conditions to form their respective dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, derivatives of oxazole and thiadiazole have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibition against various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase . The anti-inflammatory potential is particularly relevant in the context of diseases characterized by chronic inflammation, including arthritis and cardiovascular diseases.
Antimicrobial Activity
Compounds containing oxazole and thiadiazole moieties have shown promise as antimicrobial agents. Preliminary screening indicates that the compound may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of structurally related compounds on human cancer cell lines. The results indicated that specific modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that the incorporation of the thiadiazole moiety plays a crucial role in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on the anti-inflammatory properties of similar compounds, researchers utilized in silico methods to predict binding affinities to key inflammatory mediators. The findings suggested that the compound could effectively inhibit the activity of 5-lipoxygenase, thereby reducing leukotriene synthesis, which is implicated in various inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in:
- Heterocyclic core modifications: Replacement of the 1,2-oxazole with benzothiazole (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide) introduces a fused benzene ring, increasing hydrophobicity .
- Substituents on aromatic rings : Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups (e.g., compound 5e in has a 4-chlorobenzylthio group) alter electronic properties and binding interactions .
- Linker variations: Thioether (e.g., N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide in ) vs. acetamide bridges influence conformational flexibility .
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Molecular Weight : The compound’s estimated molecular weight (~387.4 g/mol) is lower than piperazinyl-substituted analogs (e.g., : 518.6 g/mol), suggesting improved solubility .
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
The compound 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that incorporates both oxazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of the compound typically involves a multi-step process that combines the oxazole and thiadiazole rings. The presence of a methoxyphenyl group enhances its lipophilicity, which may improve bioavailability. The overall structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing thiadiazole and oxazole scaffolds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- The incorporation of electron-donating groups like methoxy at the para position enhances anticancer activity by increasing the electron density on the aromatic ring, facilitating interactions with biological targets .
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against various bacterial strains:
- Compounds with a thiadiazole core have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The presence of substituents such as halogens or methoxy groups significantly influences the antimicrobial efficacy. Electron-withdrawing groups tend to enhance activity against certain bacterial strains .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:
- Studies have shown that similar oxazole and thiadiazole derivatives exhibit strong antioxidant activity by reducing oxidative stress markers in cellular models .
- The antioxidant potential is crucial for mitigating cellular damage in various diseases, including cancer and neurodegenerative disorders.
Structure–Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating | Increases anticancer potential |
| Electron-withdrawing | Enhances antimicrobial efficacy |
| Aromatic groups | Improves lipophilicity |
The presence of specific functional groups can modulate the biological activity significantly. For example, methoxy substitutions at strategic positions have been linked to enhanced potency against cancer cells.
Case Studies
- Anticancer Evaluation : A study reported that similar thiadiazole derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity comparable to established chemotherapeutics like cisplatin .
- Antimicrobial Testing : Another investigation found that derivatives exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting effective antimicrobial properties .
Q & A
Q. Methodological Answer :
NMR Spectroscopy : 1H and 13C NMR confirm methoxyphenyl (δ 3.8 ppm for OCH3), oxazole (δ 6.5–8.0 ppm for aromatic protons), and thiadiazole moieties (δ 2.3 ppm for CH3 on thiadiazole) .
Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 412.08 for C19H18N4O3S) .
TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress .
Advanced: How can researchers optimize reaction yields during synthesis?
Methodological Answer :
Key strategies include:
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
Stoichiometry Control : Excess chloroacetyl chloride (1.5 eq) ensures complete thiadiazole acylation .
Temperature Gradients : Reflux (80–100°C) for cyclization vs. room temperature for coupling .
Data : Yields drop to ≤50% without optimized stoichiometry or solvent .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
Substituent Variation : Modify methoxyphenyl (e.g., replace with chlorophenyl) or thiadiazole methyl groups to assess hypoglycemic or anticancer activity .
Biological Assays :
- In Vitro : Enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) .
- In Vivo : Toxicity studies in Wistar rats (LD50 > 500 mg/kg for analogs) .
Computational Modeling : Molecular docking predicts binding affinity to targets like PPAR-γ (ΔG ≈ -9.2 kcal/mol) .
Advanced: How do computational methods like molecular docking contribute to understanding its biological targets?
Q. Methodological Answer :
Target Identification : Docking against proteins (e.g., EGFR kinase, COX-2) using AutoDock Vina identifies potential binding pockets .
Binding Mode Analysis : Hydrogen bonding between the acetamide carbonyl and Arg125 in COX-2 explains anti-inflammatory activity .
ADMET Prediction : SwissADME calculates bioavailability (85%) and blood-brain barrier permeability (low), guiding in vivo study design .
Basic: What are the key structural features influencing the compound’s stability under different conditions?
Q. Methodological Answer :
pH Stability : The thiadiazole ring hydrolyzes under strong acidic (pH < 2) or basic (pH > 10) conditions, degrading to thiol intermediates .
Thermal Stability : Decomposition above 200°C (DSC data) due to oxazole ring cleavage .
Light Sensitivity : Methoxyphenyl groups undergo photodegradation; store in amber vials .
Advanced: What in vivo models are appropriate for evaluating therapeutic potential and toxicity?
Q. Methodological Answer :
Diabetes Models : Streptozotocin-induced diabetic mice (dose: 50 mg/kg/day, 14 days) show 30% reduction in blood glucose for analogs .
Cancer Models : Xenograft studies with HT-29 colon cancer cells (IC50 ≈ 12 µM) .
Toxicity Screening :
- Acute toxicity: OECD Guideline 423 (2000 mg/kg single dose) .
- Subchronic studies: 28-day repeated dosing with hematological and histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
